molecular formula C14H12Cl2N2 B1455432 2-Chloromethyl-1-phenyl-1H-benzoimidazole hydrochloride CAS No. 1187932-60-0

2-Chloromethyl-1-phenyl-1H-benzoimidazole hydrochloride

Cat. No. B1455432
M. Wt: 279.2 g/mol
InChI Key: MAAHGMPGADCLLV-UHFFFAOYSA-N
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Description

2-Chloromethyl-1-phenyl-1H-benzoimidazole hydrochloride is a chemical compound with the CAS Number: 1187932-60-0 . It has a molecular weight of 279.17 and is a green solid . It is used as a reactant in the synthesis of imidazopyridines as non-nucleoside inhibitors of hepatitis C virus NS5B polymerase .


Synthesis Analysis

The synthesis of 2-chloromethyl-1H-benzimidazole derivatives involves condensing 2-chloromethyl-1H-benzimidazole with different aromatic amines and heterocycles . Some of the synthesized compounds have shown significant antifungal activity .


Molecular Structure Analysis

The InChI code for 2-Chloromethyl-1-phenyl-1H-benzoimidazole hydrochloride is 1S/C14H11ClN2.ClH/c15-10-14-16-12-8-4-5-9-13 (12)17 (14)11-6-2-1-3-7-11;/h1-9H,10H2;1H .


Physical And Chemical Properties Analysis

2-Chloromethyl-1-phenyl-1H-benzoimidazole hydrochloride is a green solid with a molecular weight of 279.17 . The InChI code is 1S/C14H11ClN2.ClH/c15-10-14-16-12-8-4-5-9-13 (12)17 (14)11-6-2-1-3-7-11;/h1-9H,10H2;1H .

Scientific Research Applications

Antibacterial and Antifungal Applications

2-Chloromethyl-1-phenyl-1H-benzoimidazole hydrochloride has been explored for its antibacterial and antifungal properties. Research by Patil et al. (2016) highlighted the synthesis of 2-chloromethyl-1-H-benzimidazole derivatives and their screening for antibacterial activity, demonstrating effectiveness against specific bacterial strains. Furthermore, Zhou et al. (2013) synthesized 1-(2-(4-morpholinomethyl)-1H-benzoimidazol-1-yl)propan-2-one oxime-ethers from 2-chloromethyl-1H-benzoimidazole, which exhibited significant antifungal activity, surpassing that of the control fungicide, carbendazim (Patil et al., 2016); (Zhou et al., 2013).

Structural and Spectroscopic Studies

Ghani and Mansour (2012) conducted extensive structural studies on 2-chloromethyl-1H-benzimidazole hydrochloride, utilizing X-ray crystallography, spectroscopic techniques, and DFT calculations to elucidate its molecular structure and potential for interaction with biological targets. This work underpins the compound's structural utility in further chemical and pharmaceutical research (Ghani & Mansour, 2012).

Synthesis of Luminescent Materials

Zhang et al. (2013) explored the synthesis of iridium complexes using 1-benzyl-2-phenyl-1H-benzoimidazole derivatives, including 2-chloromethyl-1H-benzoimidazole, for applications in electrophosphorescence devices. This research demonstrates the compound's potential in developing new materials for electronic and optical devices (Zhang et al., 2013).

Corrosion Inhibition

Khaled (2003) studied the inhibitive action of benzimidazole derivatives, including 2-chloromethyl-1H-benzimidazole, against iron corrosion in hydrochloric acid solutions. This research provides insights into the compound's utility in industrial applications, particularly in corrosion prevention (Khaled, 2003).

Safety And Hazards

For safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-(chloromethyl)-1-phenylbenzimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2.ClH/c15-10-14-16-12-8-4-5-9-13(12)17(14)11-6-2-1-3-7-11;/h1-9H,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAAHGMPGADCLLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloromethyl-1-phenyl-1H-benzoimidazole hydrochloride

CAS RN

1187932-60-0
Record name 1H-Benzimidazole, 2-(chloromethyl)-1-phenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187932-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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